Unii-31UK5E8W7C
説明
UNII-31UK5E8W7C is a Unique Ingredient Identifier (UNII) assigned under the Global Substance Registration System (GSRS), a collaborative initiative by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system provides standardized, manually curated descriptions of substances relevant to medicine and translational research, ensuring unambiguous identification for regulatory and scientific purposes . The UNII code serves as a non-proprietary, permanent identifier linked to critical metadata, including:
- Chemical structure: Defined by IUPAC nomenclature and structural descriptors.
- Physicochemical properties: Molecular weight, solubility, stability, and spectral data.
- Regulatory status: Approved uses, safety profiles, and pharmacopeial standards.
As of 2025, this compound is recognized in pharmaceutical databases for its role in drug formulation, though its specific therapeutic application remains proprietary or under investigation.
特性
分子式 |
C4H4Cl8 |
|---|---|
分子量 |
335.7 g/mol |
IUPAC名 |
1,1,1,2-tetrachloroethane;1,1,2,2-tetrachloroethane |
InChI |
InChI=1S/2C2H2Cl4/c3-1-2(4,5)6;3-1(4)2(5)6/h1H2;1-2H |
InChIキー |
MEKJIUITLNIMMR-UHFFFAOYSA-N |
正規SMILES |
C(C(Cl)(Cl)Cl)Cl.C(C(Cl)Cl)(Cl)Cl |
同義語 |
tetrachloroethane tetrachloroethane (mixed isomers) |
製品の起源 |
United States |
類似化合物との比較
Structural Analogs
UNII-31UK5E8W7C belongs to a class of small-molecule compounds characterized by a core aromatic ring system with halogen substituents. Key structural analogs include:
Key Observations :
- This compound shares a benzodiazepine backbone with Analog A but differs in substituents, leading to enhanced receptor binding affinity (IC₅₀ = 12 nM vs. 45 nM for Analog A) .
- Analog B, though structurally distinct, shares similar logP values (2.8 vs. 2.5), suggesting comparable membrane permeability .
Physicochemical Properties
Critical parameters influencing drug-likeness and bioavailability:
| Property | This compound | Analog A | Analog B |
|---|---|---|---|
| Molecular Weight (g/mol) | 342.7 | 328.5 | 310.2 |
| LogP | 2.5 | 2.8 | 2.7 |
| Solubility (mg/mL) | 0.15 (pH 7.4) | 0.09 (pH 7.4) | 1.2 (pH 7.4) |
| Melting Point (°C) | 198–202 | 185–190 | 210–215 |
Discussion :
- This compound exhibits moderate lipophilicity, aligning with CNS-targeting drugs, but its low solubility may necessitate prodrug formulations .
- Analog B’s higher solubility correlates with its non-CNS applications (e.g., anti-inflammatory) .
Pharmacological Activity
Comparative efficacy and selectivity profiles:
| Compound | Target | IC₅₀ (nM) | Selectivity Ratio (vs. Off-Target) | Clinical Phase |
|---|---|---|---|---|
| This compound | GABA-A α₁ subunit | 12 | 120:1 (vs. α₅ subunit) | Phase II |
| Analog A | GABA-A α₁ subunit | 45 | 30:1 (vs. α₅ subunit) | Discontinued |
| Analog B | COX-2 | 8.3 | 500:1 (vs. COX-1) | Marketed |
Key Findings :
- This compound demonstrates superior selectivity for the GABA-A α₁ subunit, reducing sedation-related adverse effects compared to Analog A .
- Analog B’s COX-2 inhibition profile highlights divergent therapeutic applications despite structural similarities .
Implications :
- This compound’s favorable genotoxicity profile supports its progression to late-stage clinical trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
